4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Description

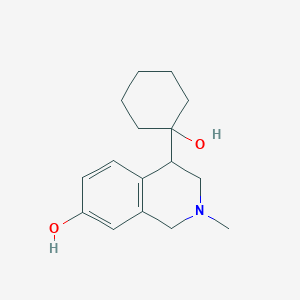

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a tetrahydroisoquinoline (THIQ) derivative characterized by a hydroxycyclohexyl group at position 4, a methyl substituent at position 2, and a hydroxyl group at position 6. The hydroxycyclohexyl moiety may confer unique steric and hydrogen-bonding properties, while the 7-hydroxy group could influence solubility and receptor interactions.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

4-(1-hydroxycyclohexyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C16H23NO2/c1-17-10-12-9-13(18)5-6-14(12)15(11-17)16(19)7-3-2-4-8-16/h5-6,9,15,18-19H,2-4,7-8,10-11H2,1H3 |

InChI Key |

CQKOYFVTJFAYOB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)O)C3(CCCCC3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Hydroxycyclohexyl Group: This step involves the addition of a cyclohexyl group followed by hydroxylation. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, and the hydroxylation can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.

Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrahydroisoquinoline core using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dehydroxylated or fully reduced tetrahydroisoquinoline.

Substitution: Formation of chloro or bromo derivatives.

Scientific Research Applications

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes such as monoamine oxidase or receptors such as dopamine receptors.

Pathways Involved: It may influence neurotransmitter pathways, leading to potential effects on mood and cognition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

2.1 Key Structural Features and Substituent Analysis

The table below summarizes critical structural differences and similarities between the target compound and its analogues:

*Estimated based on analogous compounds.

2.2 Impact of Substituents on Physicochemical Properties

- Hydroxycyclohexyl Group: Present in the target compound and desvenlafaxine-related structures , this bulky substituent may enhance binding to hydrophobic pockets in enzymes or receptors. Its hydroxyl group could improve solubility relative to non-polar cyclohexyl analogues.

- 7-Hydroxyl Group : The 7-OH substituent (shared with 6-fluoro-THIQ and 1-phenyl-6,7-diol ) may enhance water solubility but reduce metabolic stability due to susceptibility to glucuronidation.

2.3 Pharmacological Implications

- Anti-HIV and Neuroactive Potential: The 1-phenyl-6,7-diol analogue () demonstrates anti-HIV activity, suggesting that hydroxylation at positions 6 and 7 is critical for antiviral effects. The target compound’s single 7-OH group may limit similar efficacy but could retain neuroprotective properties observed in other THIQs .

- Antidepressant Analogues: Desvenlafaxine’s hydroxycyclohexyl-ethylphenol structure highlights the pharmacological relevance of hydroxycyclohexyl moieties in serotonin-norepinephrine reuptake inhibitors. The target compound’s hydroxycyclohexyl group may position it as a candidate for CNS disorders, though further validation is needed.

- Enzyme Inhibition: THIQ derivatives with sulfonamide groups (e.g., ’s carbonic anhydrase inhibitors) show substituent-dependent activity.

2.4 Positional and Steric Effects

- Methoxy vs. Hydroxy Groups : The 7-methoxy substituent in ’s compound increases lipophilicity compared to the target’s 7-OH, which may favor membrane permeability but reduce polar interactions.

Biological Activity

4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol, also known by its CAS number 1187948-72-6, is a compound of interest due to its potential biological activities. This article reviews the existing research on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

- Molecular Formula : C16H23NO2

- Molecular Weight : 261.36 g/mol

- CAS Number : 1187948-72-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, particularly in the context of neuroprotection, anti-inflammatory properties, and potential antiviral effects.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. In a study involving neurotoxicity models, it was found that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress. Mechanistically, these compounds may modulate pathways associated with apoptosis and inflammation in neuronal cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Tetrahydroisoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines in various models. This activity may be beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems and modulate inflammatory responses through the inhibition of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.